



# Application Notes: Clinical Implications of Screening for DHFR 19-bp Deletion

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DHFR-IN-19 |           |
| Cat. No.:            | B15575171  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key player in DNA synthesis, repair, and methylation.[1][2][3] A 19-base pair (19-bp) insertion/deletion polymorphism (rs70991108) within the first intron of the DHFR gene has been identified and is the subject of extensive research due to its potential functional and clinical consequences.[4][5] These application notes summarize the clinical implications of screening for this genetic variant, providing insights for research and drug development.

## Molecular and Cellular Impact of the 19-bp Deletion

The 19-bp deletion is located in a non-coding region of the DHFR gene.[4] Despite its intronic location, evidence suggests it is a functional polymorphism that can influence DHFR expression.[5][6] The deletion has been associated with altered mRNA levels, which may in turn affect the intracellular pool of reduced folates.[5][7] This can have significant downstream effects on cellular processes that are dependent on folate metabolism.[8]

## **Clinical Significance**



Screening for the DHFR 19-bp deletion has several potential clinical applications, primarily centered around disease susceptibility and response to pharmacotherapy, particularly with antifolate drugs.

# Pharmacogenomics of Antifolate Drugs (e.g., Methotrexate)

Methotrexate (MTX) is a potent inhibitor of DHFR and is widely used in the treatment of various cancers, including acute lymphoblastic leukemia (ALL), as well as autoimmune diseases like rheumatoid arthritis (RA).[3][9] The efficacy and toxicity of MTX can be influenced by genetic variations in the folate pathway, including the DHFR 19-bp deletion.[9]

- Treatment Efficacy and Resistance: Altered DHFR expression levels associated with the 19-bp deletion may contribute to inter-individual differences in MTX response.[5] Some studies suggest that variations in DHFR expression can be a mechanism of MTX resistance.[9][10] For instance, in pediatric ALL, polymorphisms in the DHFR promoter region, which are in linkage disequilibrium with the 19-bp deletion, have been associated with differences in MTX dose requirements.[11]
- Toxicity: The 19-bp deletion has been investigated as a potential predictor of MTX-induced toxicity.[12] Screening for this polymorphism could aid in identifying patients at a higher risk for adverse events, allowing for personalized dosing strategies.

## **Disease Susceptibility**

The DHFR 19-bp deletion has been implicated in the risk of developing several conditions, often in the context of gene-nutrient interactions with folic acid intake.

- Neural Tube Defects (NTDs): The role of the DHFR 19-bp deletion in NTD risk is complex
  and has yielded conflicting results across different studies.[4][5][13] Some studies suggest a
  protective role of the deletion allele, possibly by increasing DHFR expression, while others
  have found no association or an increased risk.[13][14]
- Cancer Risk: The deletion has been associated with an increased risk of certain cancers, such as breast cancer, particularly in individuals with high folic acid intake from supplements.
   [6][15] It has also been investigated in relation to retinoblastoma.



- Cognitive Function: There is emerging evidence that the DHFR 19-bp deletion may modify
  the association between folate status and cognitive function, particularly in older adults.[16]
  [17] Individuals with the deletion genotype may not derive the same cognitive benefits from
  high folate status.[16][18]
- Pregnancy Outcomes: The deletion allele has been studied as a potential risk factor for adverse pregnancy outcomes, such as preterm delivery and low birth weight, especially in the context of low folate intake.[19]

### **Data Presentation**

Table 1: Summary of Genotype Frequencies of DHFR 19-bp Deletion in Different Populations

| Population                    | Wild-Type<br>(ins/ins)<br>Frequency | Heterozygous<br>(ins/del)<br>Frequency | Homozygous<br>Deletion<br>(del/del)<br>Frequency   | Reference |
|-------------------------------|-------------------------------------|----------------------------------------|----------------------------------------------------|-----------|
| Japanese                      | 11.9%                               | 40.1%                                  | 48.0%                                              | [14]      |
| Boston-based (pooled cohorts) | -                                   | -                                      | 23%                                                | [17]      |
| Iranian                       | -                                   | -                                      | 13% (in NS-CL/P<br>patients), 25%<br>(in controls) | [13]      |
| Framingham<br>Offspring Study | 32.6%                               | 53.2%                                  | 17.8%                                              | [4]       |

Table 2: Association of DHFR 19-bp Deletion with Clinical Outcomes



| Clinical<br>Outcome                       | Genotype           | Odds Ratio<br>(OR) /<br>Relative<br>Risk (RR) | 95%<br>Confidence<br>Interval (CI) | P-value               | Reference |
|-------------------------------------------|--------------------|-----------------------------------------------|------------------------------------|-----------------------|-----------|
| Preterm<br>Delivery                       | Deletion<br>allele | AOR: 3.0                                      | 1.0, 8.8                           | < 0.05                | [19]      |
| Preterm Delivery (with low folate intake) | Deletion<br>allele | AOR: 5.5                                      | 1.5, 20.4                          | 0.01                  | [19]      |
| Low Birth Weight (with low folate intake) | Deletion<br>allele | AOR: 8.3                                      | 1.8, 38.6                          | 0.01                  | [19]      |
| Breast Cancer (in multivitamin users)     | +/-                | OR: 1.26                                      | 0.96, 1.66                         | -                     | [6]       |
| Breast Cancer (in multivitamin users)     | -/-                | OR: 1.52                                      | 1.08, 2.13                         | (for trend) =<br>0.02 | [6]       |
| Nonsyndromi<br>c Cleft<br>Lip/Palate      | D/D vs. W/W        | OR: 0.33                                      | -                                  | 0.027                 | [20]      |

## **Experimental Protocols**

# Protocol 1: Genotyping of the DHFR 19-bp Deletion using Real-Time PCR (TaqMan Assay)

This protocol is adapted from methodologies described in the literature.[4][17]

#### 1. DNA Extraction:



- Extract genomic DNA from whole blood or other appropriate tissue samples using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).
- Assess DNA quality and quantity using spectrophotometry or fluorometry.
- 2. Real-Time PCR:
- Primer and Probe Sequences:
  - Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'[4][17]
  - Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'[4][17]
  - Insertion Allele Probe (FAM): 5'-ACC TGG GCG GGA CGC G-3'[4][17]
  - Deletion Allele Probe (VIC): 5'-TGG CCG ACT CCC GGC G-3'[4]
- · Reaction Mixture:
  - Template DNA: ~3 ng
  - Forward and Reverse Primers: 950 nmol/L each
  - FAM and VIC Probes: 250 nmol/L each
  - TaqMan Universal PCR Master Mix (2x)
  - Nuclease-free water to a final volume of 20 μL
- PCR Cycling Conditions:
  - Initial Denaturation: 95°C for 10 minutes
  - 40-50 cycles of:
    - Denaturation: 92°C for 15 seconds
    - Annealing/Extension: 60°C for 1 minute



- Data Analysis:
  - Perform allelic discrimination analysis on a real-time PCR system (e.g., Applied Biosystems 7300).
  - The software will plot the fluorescence signals to determine the genotype of each sample (ins/ins, ins/del, or del/del).

# Protocol 2: Genotyping of the DHFR 19-bp Deletion using Allele-Specific PCR (AS-PCR)

This protocol is based on a method described for the detection of the deletion.[13]

- 1. DNA Extraction:
- As described in Protocol 1.
- 2. Allele-Specific PCR:
- Primer Sequences:
  - Forward Primer 1 (Non-deleted allele): Sequence specific to the insertion.
  - Forward Primer 2 (Deleted allele): Sequence spanning the deletion junction.
  - Common Reverse Primer: Sequence downstream of the polymorphic region. (Note: Specific primer sequences for AS-PCR can be designed based on the reference sequence of the DHFR gene.)
- Reaction Mixture (per reaction):
  - Template DNA: ~100 ng
  - Allele-specific Forward Primer: 0.7 μL (10 pmol/mL)
  - Common Reverse Primer: 0.7 μL (10 pmol/mL)
  - PCR Master Mix (e.g., Prime Taq Premix): 10 μL



- DNase-free water to a final volume of 20 μL
- PCR Cycling Conditions:

Initial Denaturation: 95°C for 5 minutes

30-35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: (Temperature to be optimized based on primer design) for 30 seconds

■ Extension: 72°C for 30-60 seconds

Final Extension: 72°C for 5-10 minutes

- Data Analysis:
  - Analyze the PCR products by agarose gel electrophoresis.
  - The presence and size of the amplified fragments will indicate the genotype.

## **Mandatory Visualizations**



Click to download full resolution via product page





Caption: Folate metabolism pathway highlighting the central role of the DHFR enzyme.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. plexusdx.com [plexusdx.com]
- 2. mthfrgenehealth.com [mthfrgenehealth.com]
- 3. Dihydrofolate reductase Wikipedia [en.wikipedia.org]
- 4. A 19-Base Pair Deletion Polymorphism in Dihydrofolate Reductase Is Associated with Increased Unmetabolized Folic Acid in Plasma and Decreased Red Blood Cell Folate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 6. A functional 19-base pair deletion polymorphism of dihydrofolate reductase (DHFR) and risk of breast cancer in multivitamin users PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19-base pair deletion polymorphism of the dihydrofolate reductase (DHFR) gene: maternal risk of Down syndrome and folate metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

### Methodological & Application





- 9. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of dihydrofolate reductase and reduced folate carrier gene status in relation to methotrexate resistance in osteosarcoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydrofolate Reductase Genetic Polymorphisms Affect Methotrexate Dose Requirements in Pediatric Patients With Acute Lymphoblastic Leukemia on Maintenance Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The 19-bp deletion polymorphism of dihydrofolate reductase (DHFR) and nonsyndromic cleft lip with or without cleft palate: evidence for a protective role - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DHFR dihydrofolate reductase [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. The dihydrofolate reductase 19-bp deletion modifies the beneficial effect of B-vitamin therapy in mild cognitive impairment: pooled study of two randomized placebo-controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydrofolate reductase 19-bp deletion polymorphism modifies the association of folate status with memory in a cross-sectional multi-ethnic study of adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Common dihydrofolate reductase 19-base pair deletion allele: a novel risk factor for preterm delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Clinical Implications of Screening for DHFR 19-bp Deletion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575171#clinical-implications-of-screening-for-dhfr-19-bp-deletion]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com